![molecular formula C28H22FN3O3S2 B3007044 N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide CAS No. 865593-06-2](/img/structure/B3007044.png)
N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
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Description
N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a useful research compound. Its molecular formula is C28H22FN3O3S2 and its molecular weight is 531.62. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Analgesic Activities
Compounds related to N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities. Studies have shown that specific derivatives exhibit significant anti-inflammatory activity, with some compounds also showing moderate to high analgesic effects in various models. This indicates their potential utility in the development of new therapeutic agents for the treatment of inflammation and pain-related disorders (Khalifa & Abdelbaky, 2008).
Antimicrobial and Anticancer Properties
Several studies have focused on the synthesis of derivatives with structural similarities to this compound, revealing their potential antimicrobial and anticancer activities. For instance, rhodanine-3-acetic acid-based amides and esters have been evaluated for their antimicrobial properties against a broad spectrum of bacteria, mycobacteria, and fungi, demonstrating significant activity, particularly against mycobacteria. Furthermore, these compounds have been explored for their anticancer potential, highlighting the ability of specific derivatives to inhibit the growth of various cancer cell lines, thus offering a promising avenue for the development of novel anticancer agents (Krátký, Vinšová, & Stolaříková, 2017).
Potential as Antipsychotic Agents
Research has also delved into the potential psychiatric applications of compounds structurally related to this compound. Certain derivatives have been evaluated for their antipsychotic-like profiles in behavioral animal tests, showing promising results without significant interaction with dopamine receptors. This unique profile suggests the potential for developing new antipsychotic medications with fewer side effects compared to current treatments (Wise et al., 1987).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(3Z)-3-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22FN3O3S2/c1-16-7-12-21(17(2)13-16)30-23(33)15-31-22-6-4-3-5-20(22)24(26(31)34)25-27(35)32(28(36)37-25)14-18-8-10-19(29)11-9-18/h3-13H,14-15H2,1-2H3,(H,30,33)/b25-24- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYPVXHLZPHYTQ-IZHYLOQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)/C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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